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Compound of Interest

(2-Methyl-imidazol-1-yl)-acetic
Compound Name: o
aci

Cat. No.: B1348270

(An In-depth Technical Review)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methyl-imidazol-1-yl)-acetic acid is a heterocyclic carboxylic acid that has garnered
significant attention not for its intrinsic biological activity, but as a crucial synthetic intermediate
in the development of pharmacologically active compounds. This technical review consolidates
the available literature on its synthesis, and physicochemical properties. Due to a notable lack
of data on the biological profile of the parent compound, this guide extends its focus to the well-
documented biological activities of its key derivatives, particularly in the realms of antimicrobial
and anticancer research. This review aims to provide a comprehensive resource for
researchers utilizing this scaffold, highlighting both its established applications and the
unexplored potential of the core molecule.

Physicochemical Properties

(2-Methyl-imidazol-1-yl)-acetic acid, with the CAS Number 25023-36-3, is a white to off-white
solid.[1] Its fundamental properties are summarized in the table below.
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Property Value Source

Molecular Formula C6H8N202 PubChem|[2]

Molecular Weight 140.14 g/mol PubChem|[2]
2-(2-methylimidazol-1-yl)acetic

IUPAC Name ) PubChem][2]
acid

CAS Number 25023-36-3 PubChem[2]

Appearance White to off-white solid ChemicalBook][1]
Sealed in dry, Store in freezer, )

Storage ChemicalBook[1]
under -20°C

Synthesis of (2-Methyl-imidazol-1-yl)-acetic Acid

The synthesis of (2-Methyl-imidazol-1-yl)-acetic acid is well-documented, primarily due to its
role as a key intermediate. A common synthetic pathway involves the N-alkylation of 2-
methylimidazole with a haloacetic acid derivative, followed by hydrolysis.

Experimental Protocol: A Representative Synthesis

A prevalent method for the synthesis involves the reaction of 2-methylimidazole with an ester of
chloroacetic acid, followed by hydrolysis of the resulting ester to yield the desired carboxylic
acid.

Step 1: Synthesis of the Ester Intermediate

A mixture of 2-methylimidazole, a suitable base (e.g., potassium carbonate), and an excess of
a chloroacetate ester (e.g., ethyl chloroacetate) in an appropriate solvent (e.g., acetone or
acetonitrile) is refluxed. The reaction progress is monitored by thin-layer chromatography. Upon
completion, the inorganic salts are filtered off, and the solvent is removed under reduced
pressure to yield the crude ester.

Step 2: Hydrolysis to (2-Methyl-imidazol-1-yl)-acetic Acid
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The crude ester is then subjected to hydrolysis, typically by heating with an agqueous solution of
a strong acid (e.qg., hydrochloric acid) or a base (e.g., sodium hydroxide). After the reaction is
complete, the pH is adjusted to the isoelectric point of the amino acid to precipitate the product.
The solid is then collected by filtration, washed with cold water, and dried.

The following diagram illustrates a generalized workflow for the synthesis of (2-Methyl-
imidazol-1-yl)-acetic acid and its subsequent use in the synthesis of a derivative.

General Synthetic Workflow

Synthesis of (2-Methyl-imidazol-1-yl)-acetic Acid

Haloacetic acid ester

2-Methylimidazole

Ester Intermediate @ (2-Methyl-imidazol-1-yl)-acetic acid
Derivatization
Reagents Biologically Active Derivative

Click to download full resolution via product page

Caption: Synthetic pathway for (2-Methyl-imidazol-1-yl)-acetic acid and its derivatization.

Biological Activities of (2-Methyl-imidazol-1-yl)-
acetic Acid Derivatives

While direct biological data for (2-Methyl-imidazol-1-yl)-acetic acid is scarce in the literature,
its derivatives have been the subject of numerous studies, revealing a broad spectrum of
activities. The addition of functional groups, such as a nitro group at the 5-position of the
imidazole ring, dramatically enhances the biological profile of the molecule.

Antimicrobial Activity

Derivatives of (2-Methyl-imidazol-1-yl)-acetic acid, particularly those incorporating a 5-
nitroimidazole moiety, have demonstrated significant antibacterial and antifungal properties.
The 5-nitro group is a well-known pharmacophore in antimicrobial agents, such as
metronidazole.
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A study on novel 2-methyl-5-nitroimidazole derivatives showed that these compounds exhibit
potent antibacterial effects. For instance, compound 8g from a synthesized series displayed
minimum inhibitory concentrations (MIC) of 1 pg/mL against S. aureus and 8 pg/mL against K.
pneumoniae.[3]

Compound Organism MIC (pg/mL) MBC (ug/mL)
89 S. aureus 1 2

89 K. pneumoniae 8 32

8i CP-E. coli

8m CP-E. coli

Metronidazole K. pneumoniae 32-128

Metronidazole S. aureus 32-64

Data extracted from a
study on novel
synthetized
nitroimidazole

compounds.[3]

Anticancer Activity

Several studies have explored the cytotoxic effects of imidazole-based compounds against
various cancer cell lines. While direct data for (2-Methyl-imidazol-1-yl)-acetic acid is not
available, its benzimidazole analogue, 2-methyl-1H-benzimidazole, has shown moderate
antioxidant and prominent cytotoxic activities.[4] In one study, it exhibited an LC50 value of
0.42 pg/ml in a brine shrimp lethality bioassay, which was more potent than the standard
vincristine sulphate (LC50 of 0.544 pg/ml).[4]

Furthermore, various derivatives of imidazol-2-one have been synthesized and evaluated for
their cytotoxic activities, with some compounds showing effects similar to or greater than
docetaxel.[5]

The general workflow for screening the cytotoxic activity of such compounds is depicted below.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11656861/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11656861/
https://www.benchchem.com/product/b1348270?utm_src=pdf-body
https://www.banglajol.info/index.php/JPharma/article/download/29201/19542
https://www.banglajol.info/index.php/JPharma/article/download/29201/19542
https://pubmed.ncbi.nlm.nih.gov/18226907/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1348270?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: A typical workflow for in vitro cytotoxicity screening.

Enzyme Inhibition

Derivatives of imidazole acetic acid have also been investigated as enzyme inhibitors. For
example, a study on imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids identified
compounds that act as dual binders of human Insulin-Degrading Enzyme (IDE), a zinc
metalloprotease implicated in Alzheimer's disease.[6] While the core (2-Methyl-imidazol-1-yl)-
acetic acid was not the active compound itself, this research highlights the utility of the
imidazole acetic acid scaffold in designing enzyme inhibitors.

Novel 2-methylimidazolium salts have been shown to be effective inhibitors of carbonic
anhydrase | and Il, as well as acetylcholinesterase, with Ki values in the nanomolar range.[7]

Conclusion and Future Perspectives

The existing body of scientific literature firmly establishes (2-Methyl-imidazol-1-yl)-acetic acid
as a valuable and versatile building block in medicinal chemistry. Its synthetic accessibility
makes it an attractive starting material for the creation of diverse molecular architectures. The
biological activities exhibited by its derivatives, particularly in the areas of antimicrobial and
anticancer research, underscore the potential of the 2-methylimidazole scaffold.

However, a conspicuous gap in the literature is the lack of comprehensive biological evaluation
of the parent compound itself. The pronounced activities of its derivatives suggest that the core
molecule may possess latent biological properties that are yet to be discovered. Future
research should, therefore, include the systematic screening of (2-Methyl-imidazol-1-yl)-
acetic acid and its simple, unfunctionalized derivatives in a wide range of biological assays.
Such studies would not only provide a more complete understanding of this chemical entity but
could also unveil novel therapeutic leads. The exploration of its potential role in signaling
pathways and as an enzyme inhibitor could also be fruitful avenues for future investigation.
This foundational knowledge is essential for the rational design of next-generation therapeutics
based on this promising chemical scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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